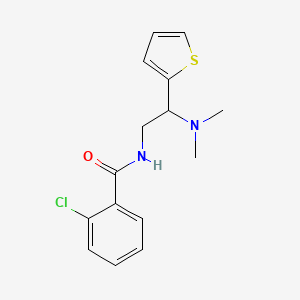

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with a chloro group at the second position and a dimethylamino-thiophene-ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 2-chlorobenzoic acid, is converted to 2-chlorobenzoyl chloride using thionyl chloride.

Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with 2-(dimethylamino)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

Amidation and Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution: Products depend on the nucleophile used.

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Reduced thiophene derivatives.

Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions due to its electron-donating properties.

Material Science: Incorporated into polymers to modify electronic properties.

Biology and Medicine

Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Biochemical Research: Used as a probe to study enzyme interactions and binding affinities.

Industry

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Analytical Chemistry: Utilized in the development of analytical methods for detecting specific functional groups.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(dimethylamino

Biological Activity

2-chloro-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, which may include anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H15ClN2OS

- Molecular Weight : 270.79 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, a study on structurally related compounds demonstrated IC50 values ranging from 0.57 µM to 10 µM against various cancer cell lines, suggesting that modifications in the side chains can enhance biological activity against cancer cells .

| Compound | IC50 (µM) | Cancer Cell Lines |

|---|---|---|

| Compound A | 0.57 | MCF-7 |

| Compound B | 1.73 | A549 |

| Compound C | 6.48 | HCT116 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests have shown that related compounds demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 25 µM to 50 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound's potential anti-inflammatory effects have been explored. Compounds with similar structures have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. Selectivity indices for COX-2 inhibition were reported to be greater than 3.46 in some studies, indicating a promising therapeutic profile for inflammatory diseases .

Case Studies

-

Case Study on Anticancer Efficacy

A research team synthesized several analogs of benzamide derivatives, including the target compound. They found that modifications at the thiophene ring significantly influenced cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative exhibited an IC50 value of 0.57 µM, underlining the importance of structural optimization in enhancing biological activity. -

Antimicrobial Screening

Another study investigated the antimicrobial properties of thiophene-containing benzamides against clinical isolates of E. coli. The results indicated that certain derivatives exhibited MIC values as low as 25 µM, demonstrating their potential as effective antimicrobial agents.

Properties

IUPAC Name |

2-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2OS/c1-18(2)13(14-8-5-9-20-14)10-17-15(19)11-6-3-4-7-12(11)16/h3-9,13H,10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIGPGVKRCABEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1=CC=CC=C1Cl)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.